Thalidomide-C7-OH
Description
Historical Evolution of Thalidomide (B1683933) Research Paradigms
The history of thalidomide is one of the most profound narratives in modern pharmacology, marked by catastrophic failure and remarkable scientific redemption. First synthesized in West Germany in 1954, thalidomide was initially marketed as a non-toxic sedative and an effective treatment for morning sickness in pregnant women. nih.govresearchgate.netnews-medical.net This perception of safety was shattered in the early 1960s when a devastating link was established between maternal thalidomide use and a wave of severe congenital malformations, most notably phocomelia (limb malformation). nih.govunderstandinganimalresearch.org.ukacs.org This tragedy led to its withdrawal from the market and prompted a fundamental overhaul of drug testing and regulatory processes worldwide. nih.govunderstandinganimalresearch.org.uk
For decades, thalidomide was synonymous with medical disaster. However, the scientific paradigm began to shift following a serendipitous discovery in 1965, where it was found to be effective in treating erythema nodosum leprosum (ENL), a painful complication of leprosy. news-medical.netnih.gov This finding unveiled its potent immunomodulatory effects. news-medical.net Further research in the 1990s revealed its anti-angiogenic properties, the ability to inhibit the formation of new blood vessels, which is a critical process for tumor growth. news-medical.netnews-medical.netencyclopedia.pub These discoveries repositioned thalidomide from a teratogen to a promising therapeutic agent, leading to its FDA approval in 1998 for ENL and in 2006 for the treatment of multiple myeloma, a type of bone marrow cancer. news-medical.netnih.gov This revival spurred intense academic interest in understanding its complex mechanisms of action and developing safer, more potent derivatives. encyclopedia.pubsciencedaily.com
Academic Significance of Hydroxylated Thalidomide Derivatives like Thalidomide-C7-OH
In the quest to harness and expand the capabilities of molecular glues, academic research has focused on creating new derivatives of thalidomide. Hydroxylated thalidomide derivatives, in particular, have garnered significant interest as they can act as putative metabolites and display significant biological activity, such as anti-angiogenic effects. nih.gov The strategic placement of hydroxyl (-OH) groups allows for further chemical modification, transforming the core thalidomide structure into a versatile chemical tool.
This compound is a prime example of such a functionalized derivative designed specifically for academic research in chemical biology. It is not intended for therapeutic use but serves as a crucial building block. tenovapharma.com This compound retains the essential glutarimide (B196013) and phthalimide (B116566) rings of the parent thalidomide molecule, which are necessary for binding to cereblon. wjbphs.com However, it features a seven-carbon aliphatic chain (C7 linker) attached to the phthalimide ring, terminating in a hydroxyl group (-OH). tenovapharma.com This terminal hydroxyl group provides a reactive handle for chemical conjugation, allowing researchers to attach other molecules to the thalidomide scaffold.
| Property | Data |
| Compound Name | This compound |
| Synonyms | Thalidomide-4'-C7-OH |
| Molecular Formula | C20H24N2O5 |
| Molecular Weight | 372.42 g/mol |
| Core Structure | Thalidomide (binds to Cereblon E3 ligase) |
| Linker | 7-carbon aliphatic chain |
| Functional Group | Terminal Hydroxyl (-OH) |
| Primary Use | Degrader building block for targeted protein degradation research |
Current State of Research on this compound within Chemical Biology
The current research application of this compound is centered on its use in constructing Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules designed to induce the degradation of a specific protein of interest (POI). cellgs.comfrontiersin.org They consist of three components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. cellgs.comfrontiersin.org
This compound serves as a precursor for the E3 ligase-recruiting component. The thalidomide portion of the molecule acts as the "warhead" that binds to CRBN. ub.edu The terminal hydroxyl group on the C7 linker is a convenient chemical attachment point. tenovapharma.com Researchers can use straightforward chemical reactions to conjugate a ligand for a specific POI to this hydroxyl group. The resulting PROTAC molecule can then simultaneously bind to both the target protein and the CRBN E3 ligase, bringing them into close proximity. This induced proximity triggers the ubiquitination of the POI, marking it for destruction by the proteasome.
This strategy allows researchers to expand the scope of targeted protein degradation beyond the natural neosubstrates of thalidomide. By using building blocks like this compound, scientists can create bespoke degraders for a vast array of proteins, including those previously considered "undruggable" due to a lack of functional active sites for traditional inhibitors. annualreviews.orgcellgs.com Therefore, this compound is a key enabling tool in the ongoing exploration and development of targeted protein degradation as a powerful therapeutic modality.
Structure
3D Structure
Properties
Molecular Formula |
C20H24N2O5 |
|---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-4-(7-hydroxyheptyl)isoindole-1,3-dione |
InChI |
InChI=1S/C20H24N2O5/c23-12-5-3-1-2-4-7-13-8-6-9-14-17(13)20(27)22(19(14)26)15-10-11-16(24)21-18(15)25/h6,8-9,15,23H,1-5,7,10-12H2,(H,21,24,25) |
InChI Key |
QBGNRFLNHUVEPT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=CC=CC(=C3C2=O)CCCCCCCO |
Origin of Product |
United States |
Molecular Mechanisms of Action of Thalidomide C7 Oh and Its Precursors
Cereblon (CRBN) E3 Ubiquitin Ligase Modulatory Activity
Thalidomide (B1683933) and its analogs function as potent modulators of the Cullin-RING ligase 4 (CRL4) E3 ubiquitin ligase complex, for which Cereblon serves as the substrate receptor. nih.govthebiogrid.org The binding of these small molecules to CRBN initiates a cascade of events that ultimately hijacks the cell's protein disposal machinery to eliminate specific proteins. nih.govnih.gov This modulation results in the targeted degradation of "neosubstrates," proteins that the CRL4-CRBN complex does not typically target for ubiquitination. nih.govnih.gov
The initial and critical step in the mechanism of action is the direct binding of the thalidomide molecule to Cereblon (CRBN). nih.govresearchgate.net CRBN was identified as the primary and direct target of thalidomide. nih.govresearchgate.net The thalidomide molecule, composed of a phthalimide (B116566) and a glutarimide (B196013) ring, fits into a specific binding pocket within the CRBN protein. nih.gov This interaction is highly specific; for instance, two particular amino acid residues in human CRBN, Y384 and W386, have been identified as crucial for thalidomide binding. youtube.com The binding of thalidomide to CRBN can also inhibit the auto-ubiquitination of CRBN, which leads to the stabilization and accumulation of the CRBN protein, thereby enhancing its E3 ligase function toward other targets. nih.govnih.gov CRBN itself is part of a larger E3 ubiquitin ligase complex that includes Cullin 4 (Cul4), damage-specific DNA-binding protein 1 (DDB1), and Regulator of cullins-1 (Roc1). nih.gov While thalidomide binds directly to CRBN, DDB1 binds to CRBN and interacts indirectly with the drug. nih.govresearchgate.net
Table 1: Components of the CRL4-CRBN E3 Ubiquitin Ligase Complex
| Component | Function | Interaction with Thalidomide |
| Cereblon (CRBN) | Substrate receptor; determines which proteins are targeted for ubiquitination. | Direct binding site for thalidomide and its derivatives. nih.gov |
| Cullin 4 (Cul4) | A scaffold protein that organizes the E3 ligase complex. | No direct interaction. |
| DDB1 | Linker protein that connects CRBN to the Cul4 scaffold. | Binds to CRBN, which is bound to thalidomide. nih.gov |
| Roc1 | A RING-box protein that recruits the E2 ubiquitin-conjugating enzyme. | No direct interaction. |
Upon binding to CRBN, thalidomide and its analogs induce a conformational change in the protein's surface. This altered surface creates a novel interface for the recruitment of proteins that are not endogenous substrates of CRBN. rsc.orgnih.gov This process of recruiting new proteins, or "neosubstrates," to the E3 ligase complex is the central mechanism by which these compounds exert their biological effects. nih.govnih.gov The specificity of which neosubstrates are recruited can vary depending on the specific chemical structure of the thalidomide analog. nih.govnih.gov
A primary consequence of CRBN modulation by thalidomide and its derivatives is the targeted degradation of several key C2H2 zinc finger transcription factors.
IKZF1 (Ikaros) and IKZF3 (Aiolos): Lenalidomide (B1683929) and pomalidomide, potent thalidomide analogs, robustly induce the degradation of the lymphoid transcription factors IKZF1 and IKZF3. nih.govnih.govresearchgate.netnih.gov The drug promotes the binding of these factors to the CRBN-CRL4 E3 ligase, leading to their ubiquitination and subsequent degradation by the proteasome. nih.govecancer.org This degradation is crucial for the anti-myeloma activity of these drugs. nih.govresearchgate.net
SALL4 (Sal-like protein 4): Thalidomide and its derivatives induce the degradation of SALL4, a transcription factor essential for embryonic development. nih.govelifesciences.org The degradation of SALL4 is directly linked to the teratogenic effects of thalidomide, as heterozygous loss-of-function mutations in the SALL4 gene result in developmental syndromes that phenocopy thalidomide-induced birth defects. nih.govelifesciences.org
PLZF (Promyelocytic leukemia zinc finger): The transcription factor PLZF has been identified as a CRBN neosubstrate whose degradation is induced by thalidomide and its metabolite, 5-hydroxythalidomide (B1239145). embopress.orgembopress.orgnih.gov The degradation of PLZF is also implicated in the teratogenic effects of thalidomide, particularly in limb development. embopress.orgembopress.org PLZF is degraded by the CRL4-CRBN complex in a drug-dependent manner. embopress.orgnih.gov
The substrate specificity of the drug-CRBN complex is not limited to transcription factors. The kinase CK1α (Casein Kinase 1 alpha) is a notable neosubstrate, particularly for the thalidomide analog lenalidomide. mdpi.comnih.gov Lenalidomide induces the degradation of CK1α by promoting its interaction with the CRBN-DDB1 complex. nih.govresearchgate.net This specific degradation is linked to the therapeutic efficacy of lenalidomide in myelodysplastic syndrome with a 5q deletion, a condition where cells are haploinsufficient for the gene encoding CK1α. mdpi.comnih.gov Structural studies have shown that lenalidomide acts as the molecular interface, enabling a β-hairpin loop in CK1α to bind to the drug-receptive surface of CRBN. nih.gov
Research has expanded the list of neosubstrates targeted by thalidomide and its derivatives, highlighting the versatility of this mechanism.
BCL-2 (B-cell lymphoma 2): Specific derivatives of thalidomide have been developed that can reprogram the binding surface of CRBN to specifically target the anti-apoptotic protein BCL-2 for degradation. researchgate.net This is significant because it represents a different mechanism of action compared to existing BCL-2 inhibitors and can even degrade inhibitor-resistant mutants. researchgate.net
RNF166 and ZNF692: Proteomic studies have shown that thalidomide can induce the degradation of the ubiquitin ligase RNF166 and the zinc finger transcription factor ZNF692. elifesciences.org A screen of human C2H2 zinc finger domains identified ZNF692 as a protein whose full-length version is degraded in the presence of thalidomide analogs. nih.gov
Table 2: Selected Neosubstrates of Thalidomide and its Analogs
| Neosubstrate | Protein Type | Degraded by | Associated Effect |
| IKZF1 (Ikaros) | Transcription Factor | Lenalidomide, Pomalidomide, Thalidomide | Anti-myeloma activity nih.govresearchgate.net |
| IKZF3 (Aiolos) | Transcription Factor | Lenalidomide, Pomalidomide, Thalidomide | Anti-myeloma activity nih.govresearchgate.net |
| SALL4 | Transcription Factor | Thalidomide, Lenalidomide, Pomalidomide | Teratogenicity nih.govelifesciences.org |
| PLZF | Transcription Factor | Thalidomide, 5-hydroxythalidomide | Teratogenicity embopress.orgembopress.org |
| CK1α | Kinase | Lenalidomide | Therapeutic effect in del(5q) MDS mdpi.comnih.gov |
| BCL-2 | Anti-apoptotic protein | Specific thalidomide derivatives | Potential anti-cancer activity researchgate.net |
| RNF166 | Ubiquitin Ligase | Thalidomide | Part of the broader degradome elifesciences.org |
| ZNF692 | Transcription Factor | Thalidomide | Part of the broader degradome elifesciences.orgnih.gov |
The term "molecular glue" aptly describes the mechanism of action of thalidomide and its derivatives. nih.govcellgs.com These compounds function by inducing proximity between the CRBN E3 ligase and a neosubstrate protein, effectively "gluing" them together. nih.govcellgs.com This drug-induced protein-protein interaction leads to the transfer of ubiquitin molecules to the neosubstrate, marking it for destruction by the cell's proteasome. nih.govcellgs.com Thalidomide itself is not degraded in this process but acts catalytically, allowing a single molecule to mediate the degradation of multiple target protein molecules. cellgs.com This discovery of thalidomide as a molecular glue degrader has paved the way for a new therapeutic modality known as targeted protein degradation. cellgs.comdrughunter.com
Mechanism of Neo-Substrate Recruitment to the CRBN-CRL4 Complex
Immunomodulatory Signaling Pathway Alterations
Thalidomide and its derivatives exert profound effects on the immune system, primarily by altering the production of key signaling molecules known as cytokines. researchgate.net These actions are central to its use in treating various inflammatory conditions and cancers. nih.gov
A primary immunomodulatory function of thalidomide is the suppression of pro-inflammatory cytokines, most notably Tumor Necrosis Factor-alpha (TNF-α). sfcityclinic.org Thalidomide enhances the degradation of TNF-α messenger RNA (mRNA), which reduces the half-life of the molecule and leads to decreased production of the TNF-α protein. sfcityclinic.org This effect is selective, as the mRNA of other cytokines like Interleukin-1 (IL-1) and Interleukin-6 (IL-6) may not be affected in the same way. sfcityclinic.org Studies on peripheral blood mononuclear cells (PBMCs) and dendritic cells have demonstrated that thalidomide and its analogues can inhibit the production of TNF-α, IL-1β, and IL-6. researchgate.netpublicknowledgeproject.org In some experimental models, thalidomide has been shown to significantly reduce IL-6 levels while having a less pronounced effect on TNF-α. nih.gov The inhibition of these cytokines contributes to the compound's anti-inflammatory properties. mdpi.com
| Cytokine | Cell/System Type | Observed Effect of Thalidomide/Analogues | Reference |
|---|---|---|---|
| TNF-α | LPS-stimulated PBMC | Inhibited | researchgate.net |
| IL-1β | LPS-stimulated PBMC | Inhibited | researchgate.net |
| IL-6 | LPS-stimulated PBMC | Inhibited | researchgate.net |
| IL-6 | Volunteers with experimental endotoxemia | Reduced AUC by 56% | nih.gov |
| TNF-α | Murine Splenic Dendritic Cells (TLR7/9 stimulated) | Reduced Production | publicknowledgeproject.org |
In contrast to its inhibitory effect on pro-inflammatory cytokines, thalidomide and its analogues have been shown to increase the production of the anti-inflammatory cytokine Interleukin-10 (IL-10). researchgate.netnih.gov Studies using lipopolysaccharide (LPS)-stimulated peripheral blood mononuclear cells (PBMCs) demonstrated that certain thalidomide analogues greatly enhanced IL-10 production. researchgate.netnih.gov IL-10 plays a crucial role in suppressing inflammatory responses, and its upregulation is a key component of the immunomodulatory activity of thalidomide derivatives. frontiersin.org This dual action—suppressing pro-inflammatory signals while boosting anti-inflammatory ones—underpins the therapeutic potential of these compounds in managing immune-related disorders. researchgate.net
Anti-Angiogenic Mechanisms and Vascular Development Modulation
Thalidomide possesses significant anti-angiogenic properties, meaning it can inhibit the formation of new blood vessels. nih.govnih.gov This activity is a critical component of its anti-cancer effects, as tumors rely on angiogenesis for growth and metastasis. nih.govnih.gov The anti-angiogenic effects are mediated through interference with several key signaling pathways that regulate vascular development.
Thalidomide has been shown to inhibit angiogenesis induced by basic fibroblast growth factor (bFGF or FGF2). researchgate.net Research indicates that thalidomide and its analogues can differentially target Fibroblast Growth Factor Receptors (FGFRs). nih.gov Specifically, thalidomide can suppress the gene expression of FGFRs. nih.gov The mechanism of thalidomide's anti-angiogenic and teratogenic properties has been linked to its direct binding to and inhibition of cereblon (CRBN), an E3 ubiquitin ligase component. nih.gov This ligase activity is important for the expression of factors involved in limb outgrowth and angiogenesis, including those in the FGF pathway. nih.govnih.gov By disrupting FGF signaling, thalidomide can impede the proliferation and survival of cells required for new blood vessel formation. nih.gov
| Model System | Parameter Measured | Observed Effect of Thalidomide | Reference |
|---|---|---|---|
| Human Intestinal Microvascular Endothelial Cells (HIMEC) | VEGF-induced cell migration, growth, proliferation, tube formation | Significantly inhibited | nih.gov |
| Human Pancreatic Cancer Cells | VEGF mRNA expression (VEGF121, VEGF165) | Significantly decreased | researchgate.net |
| Hepatocellular Carcinoma in nude mice | VEGF mRNA expression in tumor | Significantly lower than control | nih.gov |
| Human Lung Adenocarcinoma & Hepatocellular Carcinoma Cells | VEGF protein expression | Inhibited (CRBN-dependent) | researchgate.net |
The transcription factor Nuclear Factor-kappa B (NF-κB) is a pivotal regulator of genes involved in inflammation, cell survival, and angiogenesis. nih.govnih.gov Thalidomide has been shown to suppress the activation of NF-κB. nih.govnih.gov It can inhibit NF-κB activation induced by various stimuli, including TNF-α. nih.gov The mechanism involves the abrogation of IκBα kinase (IKK) activation, which is a critical step in the NF-κB signaling pathway. nih.govnih.gov By blocking IKK activity, thalidomide prevents the degradation of the inhibitory subunit IκBα, thereby keeping NF-κB sequestered in the cytoplasm and unable to activate its target genes. nih.govnih.gov This inhibition of NF-κB signaling contributes to both the anti-inflammatory and anti-angiogenic effects of thalidomide, as NF-κB regulates the expression of pro-inflammatory cytokines and factors like VEGF. researchgate.netnih.govnih.gov
Apoptosis Induction Pathways Mediated by Thalidomide-C7-OH Analogs
Thalidomide and its immunomodulatory analogs (IMiDs) have been shown to exert direct antitumor effects by inducing apoptosis, or programmed cell death, in malignant cells. nih.govnih.gov This process is mediated through the activation of specific intracellular signaling pathways involving a family of cysteine proteases known as caspases.
The induction of apoptosis by thalidomide and its analogs is a caspase-dependent process. researchgate.net Research demonstrates that these compounds trigger the activation of key initiator caspases, namely caspase-8 and caspase-9. nih.govresearchgate.net The activation of caspase-8 suggests the involvement of the extrinsic apoptosis pathway, which is typically initiated by the binding of extracellular death ligands to transmembrane receptors. researchgate.net Studies have shown that IMiDs can enhance the sensitivity of myeloma cells to Fas-induced apoptosis, a classic extrinsic pathway. nih.govnih.gov
Simultaneously, the activation of caspase-9 points to the engagement of the intrinsic, or mitochondrial, pathway of apoptosis. researchgate.net This pathway is regulated by the Bcl-2 family of proteins and involves the release of cytochrome c from the mitochondria. researchgate.net The use of specific inhibitors for both caspase-8 and caspase-9 has been shown to counteract thalidomide-induced apoptosis, confirming that both the extrinsic and intrinsic pathways are crucial to its mechanism of action. researchgate.net This dual activation leads to a downstream cascade, activating effector caspases like caspase-3, which execute the final stages of cell death. researchgate.net
Enzymatic and Non-Enzymatic Biotransformation Processes Influencing this compound Formation
Thalidomide is eliminated from the body through two primary mechanisms: enzyme-mediated hydroxylation and spontaneous non-enzymatic hydrolysis. benthamdirect.comresearchgate.net The enzymatic pathway, primarily carried out by the cytochrome P450 (CYP450) system, leads to the formation of hydroxylated metabolites, while non-enzymatic hydrolysis under physiological conditions results in a variety of breakdown products. benthamdirect.comresearchgate.net
The biotransformation of thalidomide into its hydroxylated metabolites is predominantly catalyzed by the cytochrome P450 superfamily of enzymes located in the liver and other tissues. aacrjournals.orgnih.gov Extensive research has identified the polymorphic enzyme CYP2C19 as the principal catalyst for the 5-hydroxylation and 5'-hydroxylation of thalidomide in humans. aacrjournals.orgresearchgate.netnih.gov Individuals with lower CYP2C19 activity demonstrate a reduced capacity to form these metabolites. aacrjournals.orgnih.gov
Other CYP450 isoforms also participate in thalidomide metabolism. CYP3A4 has been shown to oxidize thalidomide to its 5-hydroxy metabolite. acs.orgnih.gov Furthermore, the 5-hydroxythalidomide metabolite can undergo subsequent hydroxylation to form 5,6-dihydroxythalidomide, a reaction catalyzed by CYP2C19, CYP2C9, and CYP1A1 in humans. researchgate.netresearchgate.netnih.gov
| Enzyme | Metabolite(s) Formed | Role |
|---|---|---|
| CYP2C19 | 5-hydroxythalidomide, 5'-hydroxythalidomide, 5,6-dihydroxythalidomide | Primary enzyme for initial hydroxylation in humans. aacrjournals.orgnih.gov |
| CYP3A4 | 5-hydroxythalidomide, 5,6-dihydroxythalidomide | Contributes to hydroxylation. acs.orgnih.gov |
| CYP2C9 | 5,6-dihydroxythalidomide | Secondary hydroxylation of 5-hydroxythalidomide. researchgate.netnih.gov |
| CYP1A1 | 5,6-dihydroxythalidomide | Secondary hydroxylation of 5-hydroxythalidomide. researchgate.netnih.gov |
Significant variations in thalidomide metabolism exist between different species, which may account for differences in its biological effects. documentsdelivered.comnih.gov The enzymatic pathways for hydroxylation, in particular, show notable interspecies differences. documentsdelivered.com
In humans, CYP2C19 is the key enzyme, whereas in rats, thalidomide is extensively hydroxylated by CYP2C6 and the male-specific CYP2C11. aacrjournals.orgnih.gov In vitro studies using liver microsomes have quantified these differences, showing that the rate of 5-hydroxythalidomide formation is high in mice, lower in rabbits, and only barely detectable in humans. documentsdelivered.com This suggests that rodents and rabbits rely more heavily on enzymatic metabolism for thalidomide clearance than humans do. documentsdelivered.comnih.gov These metabolic distinctions are critical when extrapolating data from animal models to human clinical scenarios. researchgate.net
| Species | Primary Hydroxylating Enzyme(s) | Rate of 5-OH Metabolite Formation |
|---|---|---|
| Human | CYP2C19 aacrjournals.orgnih.gov | Very low / Barely detectable aacrjournals.orgdocumentsdelivered.com |
| Rat | CYP2C6, CYP2C11 aacrjournals.orgnih.gov | Higher than humans aacrjournals.org |
| Mouse | Not specified | High documentsdelivered.com |
| Rabbit | Not specified | Lower than mice, higher than humans documentsdelivered.com |
In addition to enzymatic metabolism, thalidomide undergoes spontaneous, non-enzymatic degradation under physiological conditions (pH > 6). nih.govacs.org This hydrolysis is considered a major pathway for thalidomide elimination in humans. researchgate.netacs.org The thalidomide molecule contains four amide bonds in its phthalimide and glutarimide rings, all of which are susceptible to hydrolytic cleavage. acs.orgresearchgate.net
Computational Methodologies in the Research of Thalidomide C7 Oh
Molecular Docking Simulations for Ligand-Protein Interaction Prediction
Molecular docking is a fundamental computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interactions between a ligand, such as Thalidomide-C7-OH, and its protein targets.
Prediction of Binding Modes with CRBN and Other Identified Molecular Targets
The primary target of thalidomide (B1683933) and its derivatives is the protein Cereblon (CRBN), which functions as a substrate receptor within the CUL4-RBX1-DDB1-CRBN E3 ubiquitin ligase complex. nih.govrsc.org Computational docking simulations for this compound would aim to predict its binding mode within the thalidomide-binding domain of CRBN. This domain features a critical hydrophobic pocket, notably containing three key tryptophan residues, that is essential for the binding of the glutarimide (B196013) ring of thalidomide. rsc.orgnih.gov
A typical docking protocol would involve preparing the three-dimensional structures of both this compound (the ligand) and the CRBN protein (the receptor). The simulation would then explore various possible conformations of the ligand within the binding site, predicting the most stable binding pose. For this compound, a key focus would be to determine how the hydroxyl group at the C7 position of the phthalimide (B116566) ring influences the orientation and interactions within the binding pocket compared to the parent thalidomide molecule. It would be hypothesized that this hydroxyl group could form additional hydrogen bonds with nearby amino acid residues, such as asparagine (Asn351), potentially altering the binding mode. researchgate.net
Beyond CRBN, computational methods could also be used to investigate the binding of this compound to other potential targets. For instance, some studies have explored the interaction of thalidomide analogs with Tumor Necrosis Factor-alpha (TNF-α). researchgate.net Docking simulations would be employed to predict if and how this compound binds to such alternative targets.
Assessment of Binding Affinities and Scoring Methodologies
A crucial output of molecular docking simulations is the estimation of binding affinity, which indicates the strength of the interaction between the ligand and the protein. This is calculated using various scoring functions that approximate the free energy of binding. These scoring functions take into account factors like hydrogen bonds, van der Waals forces, electrostatic interactions, and desolvation penalties.
The binding affinity of this compound for CRBN would be compared to that of thalidomide and other well-characterized analogs like lenalidomide (B1683929) and pomalidomide, which are known to have higher affinities for CRBN. researchgate.net A lower binding energy score typically suggests a more favorable and stable interaction. The specific scoring methodology used would be dependent on the docking software employed (e.g., AutoDock, Glide, GOLD), and the results would provide a quantitative prediction of how strongly this compound binds to its targets.
| Compound | Reported IC50 for CRBN-DDB1 Binding |
| Thalidomide | ~30 µM |
| Lenalidomide | ~3 µM |
| Pomalidomide | ~3 µM |
This table, derived from studies on related compounds, illustrates the range of binding affinities that would be a benchmark for assessing the predicted affinity of this compound. researchgate.net
Identification of Potential Novel Binding Partners
Computational approaches are not limited to studying known targets. Inverse docking or virtual screening methodologies could be utilized to identify potential new binding partners for this compound. In this approach, the this compound molecule would be docked against a large library of protein structures. Proteins that show a high predicted binding affinity would be identified as potential novel targets, warranting further experimental investigation. This could reveal previously unknown mechanisms of action or off-target effects.
Molecular Dynamics (MD) Simulations for Conformational Stability and Flexibility Analysis
While molecular docking provides a static snapshot of the binding interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of the atoms in the system over time. This provides deeper insights into the stability of the ligand-protein complex and the nature of their interactions.
Characterization of this compound/Protein Complex Dynamics
Following a docking simulation, the predicted binding pose of this compound complexed with a protein like CRBN would be subjected to MD simulations. These simulations, performed over tens to hundreds of nanoseconds, would track the atomic movements of the complex in a simulated physiological environment.
Virtual Screening Approaches for the Discovery of Novel C7-OH Derivatives
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, which in the context of thalidomide analogs is often the Cereblon (CRBN) E3 ubiquitin ligase. The goal is to discover novel derivatives of this compound with potentially improved potency, selectivity, or pharmacokinetic properties. nih.gov This process can be broadly categorized into ligand-based and structure-based approaches.
Ligand-Based Virtual Screening (LBVS): This method uses the structure of a known active molecule, such as this compound, as a template. A pharmacophore model is constructed, which defines the essential three-dimensional arrangement of chemical features required for biological activity. This model is then used to filter large compound databases, identifying molecules that match the pharmacophore and are therefore likely to have similar activity.
Structure-Based Virtual Screening (SBVS): When the 3D structure of the target protein is known, SBVS can be employed. This involves docking candidate molecules from a library into the binding site of the target protein (e.g., the thalidomide-binding pocket of Cereblon). Docking algorithms score the binding poses of each molecule, predicting their binding affinity and allowing researchers to prioritize the most promising candidates for synthesis and experimental testing. researchgate.net
These screening efforts are part of an iterative process to synthesize and identify safer, more effective analogs of thalidomide. nih.gov
Quantum-Chemical-Based Investigations (e.g., Density Functional Theory)
Quantum chemical methods, particularly Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of molecules like this compound. researchgate.netgrowingscience.com DFT calculations provide a detailed description of the electronic structure, which governs the molecule's geometry, stability, and reactivity. researchgate.net
DFT is used to calculate a range of electronic and molecular properties that characterize the behavior of this compound. growingscience.com Key among these are the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical stability and reactivity. isca.me
Another important property is the Molecular Electrostatic Potential (MESP), which maps the charge distribution across the molecule. The MESP surface reveals electron-rich (negative potential) and electron-poor (positive potential) regions, which are crucial for predicting non-covalent interactions, such as hydrogen bonding and van der Waals forces, that stabilize the binding of the molecule to its protein target. isca.me
| Calculated Property | Significance in Molecular Analysis |
|---|---|
| HOMO Energy | Represents the ability to donate an electron. |
| LUMO Energy | Represents the ability to accept an electron. |
| HOMO-LUMO Gap | Indicates chemical reactivity and kinetic stability. A larger gap implies higher stability. |
| Dipole Moment | Measures the overall polarity of the molecule, influencing solubility and intermolecular interactions. isca.me |
| Molecular Electrostatic Potential (MESP) | Identifies sites for electrophilic and nucleophilic attack and predicts intermolecular interaction patterns. |
The electronic properties calculated via DFT directly inform studies on the reactivity and chemical bonding of this compound. The distribution of HOMO and LUMO orbitals highlights the most probable sites for electron donation and acceptance, respectively, guiding the understanding of reaction mechanisms.
For thalidomide and its analogs, DFT has been applied to investigate critical reactivity questions, such as the stability of enantiomers and the barriers to racemization. researchgate.net By calculating the energy required to remove a proton from the chiral center, researchers can predict the rate of racemization in different conditions. This is vital because the biological and toxicological effects of thalidomide analogs can be stereospecific. researchgate.net These computational studies clarify how structural modifications, such as those in this compound, influence the molecule's stability and reactivity profile.
Free Energy Calculations for Quantitative Binding Affinity Predictions
While molecular docking provides a qualitative assessment of binding, free energy calculations offer a more accurate, quantitative prediction of the binding affinity between a ligand and a protein. nih.govnih.gov These computationally demanding methods are crucial for optimizing lead compounds by predicting how chemical modifications will affect their binding strength. wustl.edu
Methods such as Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) are considered among the most accurate. nih.gov They work by simulating a non-physical, or "alchemical," transformation between two states (e.g., a ligand in water and the same ligand bound to a protein) to calculate the difference in binding free energy (ΔΔG) between two molecules. wustl.eduresearchgate.net This allows for the precise ranking of proposed derivatives of this compound, enabling researchers to focus on synthesizing only the most potent compounds.
| Method | Description | Primary Application |
|---|---|---|
| Free Energy Perturbation (FEP) | Calculates the free energy difference between two states by simulating a series of small "perturbations" that transform one molecule into another. researchgate.net | Predicting the change in binding affinity resulting from small chemical modifications. |
| Thermodynamic Integration (TI) | Calculates the free energy difference by integrating the potential energy derivative with respect to a coupling parameter (λ) that connects the initial and final states. nih.gov | Accurate binding affinity prediction for congeneric series of ligands. |
| MM/PBSA and MM/GBSA | Molecular Mechanics with Poisson-Boltzmann or Generalized Born Surface Area. An end-point method that calculates binding free energy from molecular dynamics simulation snapshots. nih.gov | Less computationally expensive method for ranking compounds and analyzing binding poses. |
In Silico Modeling of Metabolism and Metabolite Profiles
Understanding a drug candidate's metabolic fate is essential for its development. In silico models are used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of molecules like this compound. nih.gov These models help identify which enzymes are likely to metabolize the compound and what the resulting metabolites will be. creative-biolabs.com
The primary enzymes responsible for drug metabolism are the Cytochrome P450 (CYP) family. news-medical.net Computational tools can predict the specific CYP isoforms (e.g., CYP3A4, CYP2D6) that will interact with this compound and identify the most probable sites of metabolism (SOMs) on the molecule. news-medical.net For thalidomide, hydroxylation is a known metabolic pathway. researchgate.net In silico models can predict whether the aromatic rings or the aliphatic linker of this compound are more susceptible to such oxidative reactions. Predicting metabolites is critical, as they can be inactive, active, or potentially toxic. creative-biolabs.com This predictive insight allows for the early redesign of compounds to block metabolic liabilities and improve their pharmacokinetic profile. news-medical.net
| Enzyme Family | Common Metabolic Reaction | Relevance to this compound |
|---|---|---|
| Cytochrome P450 (CYP) | Oxidation (e.g., hydroxylation, N-dealkylation) | Prediction of oxidative metabolites on the phthalimide ring or linker. |
| UDP-glucuronosyltransferase (UGT) | Glucuronidation (conjugation with glucuronic acid) | Prediction of conjugation at the hydroxyl (-OH) group to facilitate excretion. |
| Sulfotransferase (SULT) | Sulfation (conjugation with a sulfonate group) | Alternative conjugation pathway for the hydroxyl group. |
| Hydrolases | Hydrolysis | Prediction of the opening of the glutarimide or phthalimide rings. researchgate.net |
Future Research Directions and Translational Perspectives
Rational Design of Next-Generation Thalidomide-C7-OH Analogs with Enhanced Specificity
The rational design of next-generation analogs based on the this compound structure is centered on modulating the interaction with the Cereblon (CRBN) E3 ubiquitin ligase complex to achieve highly specific therapeutic outcomes. nih.gov The primary goal is to fine-tune the substrate specificity of the CRBN complex, thereby minimizing off-target effects while enhancing the degradation of desired protein targets. nih.govnih.gov
Research has demonstrated that modifications to the phthalimide (B116566) ring are critical for determining the selectivity of neosubstrate degradation. For instance, substitutions at various positions on this ring can significantly alter which proteins are targeted for ubiquitination and subsequent degradation. Studies exploring the structure-activity relationships (SAR) of thalidomide (B1683933) derivatives have revealed that even minor chemical changes can lead to substantial differences in biological activity. researchgate.netrsc.org
A pivotal finding in this area comes from the analysis of various thalidomide derivatives, which showed that substitutions at the C6 and C7 positions of the phthalimide ring resulted in a lack of neosubstrate degradation. Specifically, a methoxy (B1213986) group (a close analog to a hydroxyl group) at the C7 position of a thalidomide-like molecule was shown to retain CRBN binding but abrogate the degradation of known neosubstrates such as GSPT1, IKZF1, and IKZF3. This suggests that a hydroxyl group at the C7 position could be leveraged to design "non-degrading" CRBN ligands. Such ligands could be incorporated into PROTACs to abolish the intrinsic degradation activity of the thalidomide moiety, ensuring that the PROTAC's activity is solely directed at the intended target protein linked to the other end of the molecule. This approach enhances specificity and provides a cleaner pharmacological profile.
Future design strategies will focus on creating a library of C7-OH analogs with diverse substitutions to systematically map the SAR for neosubstrate recruitment. This will enable the development of highly selective molecular glues or PROTAC recruiters with precisely tailored degradation profiles.
Table 1: Impact of Phthalimide Ring Substitutions on Neosubstrate Degradation This table is generated based on findings from related thalidomide derivatives to illustrate the design principles for C7-OH analogs.
| Substitution Position | Substituent Group | Effect on GSPT1 Degradation | Effect on IKZF1 Degradation | Implication for Rational Design |
| C5 | Hydroxyl (-OH) | Induced | Not Affected | Critical for GSPT1 degradation |
| C7 | Methoxy (-OCH3) | Blocked | Blocked | Creates selective, non-degrading CRBN binders for PROTACs |
| C4 | Hydroxyl (-OH) | Not Induced | Not Induced | Position is sensitive to modification |
| C5 | Amine (-NH2) | Not Induced | Minimally Affected | Can reduce broad neosubstrate activity |
Advanced Methodologies for Identifying Undruggable Protein Targets via C7-Modified PROTACs
PROTACs represent a revolutionary approach to target proteins previously considered "undruggable" due to their lack of well-defined active sites. chemrxiv.org These heterobifunctional molecules work by linking a target protein to an E3 ligase, inducing its degradation. nih.gov Thalidomide and its derivatives are widely used as CRBN-recruiting ligands in PROTAC design. nih.govresearchgate.netnih.gov The C7 position of the thalidomide scaffold is a chemically accessible and solvent-exposed site, making it a suitable point for attaching a linker, as evidenced by the synthesis of molecules like Thalidomide-O-C7-acid for use in PROTAC technology. medchemexpress.com
The development of C7-modified PROTACs opens up new avenues for identifying and validating novel therapeutic targets. Advanced methodologies to achieve this include:
Phenotypic Screening: Large libraries of C7-OH-thalidomide-based PROTACs, targeting a wide array of proteins, can be used in high-throughput phenotypic screens. By observing specific cellular outcomes (e.g., cancer cell death, reduced inflammation), researchers can identify PROTACs with desirable effects without a priori knowledge of the specific protein target.
Chemoproteomics: This technique can be used to identify the full spectrum of proteins that are degraded by a specific C7-modified PROTAC. By comparing the proteome of cells treated with the PROTAC to untreated cells, novel protein targets responsible for the observed phenotype can be discovered. The use of a C7-OH analog designed to be a "non-degrading" CRBN binder would be particularly advantageous here, as it would ensure that any observed protein degradation is due to the PROTAC mechanism and not an intrinsic effect of the thalidomide moiety itself.
CRISPR-Cas9 Genetic Screening: To identify the E3 ligase components and downstream pathways essential for a C7-PROTAC's activity, genome-wide CRISPR screens can be performed. This can validate that the PROTAC works through the intended CRBN-dependent mechanism and uncover other cellular factors that influence its efficacy.
These methodologies, powered by C7-modified PROTACs, will expand the druggable proteome and provide new starting points for therapeutic development against challenging diseases.
Computational Design and Optimization of C7-OH Derivatives with Tuned Biological Activities
Computational methods are indispensable for accelerating the design and optimization of this compound derivatives. mdpi.com Techniques like molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics simulations provide powerful tools to predict and rationalize the biological activities of novel analogs. nih.govjapsonline.commdpi.com
Molecular Docking: Docking studies can model the interaction of C7-OH derivatives with the thalidomide-binding pocket of CRBN. rsc.orgresearchgate.netresearchgate.net These simulations can predict how different substituents at the C7 position or elsewhere on the scaffold might affect binding affinity and the conformation of the CRBN surface. This is crucial for predicting how the modified ligand will alter CRBN's ability to recruit neosubstrates, allowing for the in silico design of molecules with desired specificity profiles—either as selective molecular glues or as inert E3 ligase recruiters for PROTACs.
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the stability and dynamics of the ternary complex formed between CRBN, the C7-OH analog, and a target neosubstrate. mdpi.com By simulating the behavior of this complex over time, researchers can assess its stability, a key determinant of efficient protein degradation. This allows for the optimization of linker length and composition in C7-modified PROTACs to achieve the most stable and effective ternary complex.
QSAR Modeling: By generating a dataset of C7-OH analogs and their corresponding biological activities (e.g., CRBN binding affinity, specific protein degradation), QSAR models can be built to identify the key molecular features that govern their function. mdpi.com These models can then be used to predict the activity of virtual compounds, prioritizing the synthesis of the most promising candidates and streamlining the drug discovery process.
These computational approaches enable a more rational, hypothesis-driven cycle of drug design, reducing the time and cost associated with traditional trial-and-error synthesis and testing.
Elucidation of Residual Uncharacterized Molecular Mechanisms of this compound
While the primary mechanism of thalidomide and its analogs is the modulation of CRBN's substrate specificity, the full scope of their biological effects is still under investigation. nih.govnih.gov The introduction of a hydroxyl group at the C7 position may lead to novel, uncharacterized molecular mechanisms.
Research into hydroxylated thalidomide metabolites provides a compelling precedent. For example, 5-hydroxythalidomide (B1239145), a metabolite of thalidomide, was found to induce the degradation of a novel CRBN neosubstrate, Promyelocytic Leukaemia Zinc Finger (PLZF), which is implicated in thalidomide-induced teratogenicity. nih.gov This demonstrates that hydroxylation can fundamentally alter the neosubstrate profile of the parent molecule.
Future research on this compound should therefore focus on:
Identifying C7-OH-Specific Neosubstrates: Using unbiased proteomic approaches to discover if this compound induces the degradation of a unique set of proteins not targeted by the parent thalidomide or other known analogs.
Investigating CRBN-Independent Effects: While CRBN binding is central, it is conceivable that C7-OH analogs could possess off-target activities or interact with other cellular components. Investigating the biological effects of these compounds in CRBN-knockout cells could reveal such mechanisms.
Exploring Metabolic Fate and Activity: The C7-hydroxyl group itself can be a site for further metabolic modification (e.g., glucuronidation). Understanding the metabolic fate of this compound and the biological activity of its subsequent metabolites is crucial for a complete mechanistic picture.
Uncovering these potential novel mechanisms is essential for fully understanding the therapeutic potential and possible liabilities of C7-OH derivatives.
Development of Novel Analytical Techniques for this compound and its Metabolites
Robust and sensitive analytical methods are critical for the preclinical and clinical development of this compound. These techniques are necessary for pharmacokinetic studies, metabolism profiling, and ensuring quality control.
The current gold standard for the quantitative analysis of thalidomide and its hydroxylated metabolites in biological matrices like plasma is liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govnih.govresearchgate.netresearchgate.net This technique offers high sensitivity and specificity, allowing for the simultaneous measurement of the parent drug and its metabolites.
Table 2: Key Parameters for a Validated LC-MS/MS Method This table outlines typical parameters based on established methods for thalidomide and its metabolites, which would be adapted for this compound.
| Parameter | Description | Typical Value/Range for Thalidomide Analogs |
| Lower Limit of Quantitation (LLOQ) | The lowest concentration that can be reliably quantified. | 0.2 - 10.0 ng/mL nih.govresearchgate.net |
| Linearity (r²) | The correlation coefficient of the calibration curve. | >0.99 nih.govresearchgate.net |
| Precision (%RSD) | The relative standard deviation, measuring repeatability. | <15% researchgate.net |
| Accuracy (%RE) | The relative error, measuring closeness to the true value. | Within ±15% researchgate.net |
| Extraction Recovery | The efficiency of the sample extraction process. | >90% nih.govresearchgate.net |
Future development in this area will focus on:
Higher Sensitivity Assays: Developing ultra-sensitive LC-MS/MS methods to detect minute quantities of this compound and its metabolites, particularly for microdosing studies or analysis in tissues with low drug distribution.
Chiral Separation Methods: Since thalidomide is a racemic mixture and its enantiomers can have different biological activities, developing chiral chromatography methods is essential to separate and quantify the individual enantiomers of this compound and understand their respective pharmacokinetic and pharmacodynamic profiles. researchgate.netrsc.org
Metabolite Identification: Using high-resolution mass spectrometry (HRMS) to identify and structurally elucidate the full range of metabolites formed from this compound in vitro and in vivo.
Novel Sample Preparation: Innovating sample preparation techniques, such as solid-phase microextraction or molecularly imprinted polymers, to improve the efficiency and selectivity of extracting the analyte from complex biological samples.
These advanced analytical techniques will provide the critical data needed to support the translation of this compound-based therapeutics from the laboratory to the clinic.
Q & A
Basic Research Questions
Q. How can researchers design dose-escalation studies for Thalidomide-C7-OH while minimizing toxicity risks?
- Methodological Approach : Start with a low initial dose (e.g., 100–200 mg/day) and incrementally escalate (e.g., 200 mg every 2 weeks) while monitoring adverse events (AEs) like neuropathy or sedation. Use predefined stopping criteria for toxicity (e.g., ≥Grade 3 AEs per CTCAE guidelines). Incorporate pharmacokinetic (PK) sampling to correlate exposure with efficacy/toxicity. Early-phase trials should prioritize safety over efficacy endpoints .
Q. What frameworks are recommended for formulating hypotheses about this compound's anti-angiogenic mechanisms?
- Methodological Approach : Use the PICO framework to define:
- P opulation: Specific cancer subtypes (e.g., refractory myeloma).
- I ntervention: this compound dosage/combination therapies.
- C omparison: Standard therapies (e.g., lenalidomide).
- O utcome: Biomarkers (e.g., VEGF reduction, microvascular density).
Validate hypotheses using FINER criteria (Feasible, Novel, Ethical, Relevant) .
Q. What assays are critical for quantifying this compound in biological matrices?
- Methodological Approach : Employ HPLC or LC-MS/MS with acetonitrile-based extraction protocols. Validate methods per ICH guidelines for specificity, accuracy (recovery ≥90%), and precision (RSD ≤15%). Use internal standards (e.g., deuterated analogs) to control matrix effects. Reference USP monographs for quality control .
Advanced Research Questions
Q. How should researchers resolve contradictions in efficacy data between preclinical and clinical studies of this compound?
- Methodological Approach :
Conduct systematic reviews to identify translational gaps (e.g., murine vs. human VEGF sensitivity).
Perform meta-analyses of clinical trials, stratifying by patient biomarkers (e.g., baseline VEGF levels).
Use in vitro 3D tumor models to simulate human pharmacokinetics and validate target engagement .
Q. What statistical methods are robust for analyzing time-to-event outcomes in this compound trials?
- Methodological Approach :
- Kaplan-Meier estimates for survival curves, with log-rank tests for between-group comparisons.
- Cox proportional hazards models adjusted for confounders (e.g., prior therapies, genetic risk factors).
- Predefine sensitivity analyses to address censoring bias in refractory populations .
Q. How can multi-omics data be integrated to identify resistance mechanisms to this compound?
- Methodological Approach :
Perform whole-exome sequencing of responders vs. non-responders to detect somatic mutations.
Use RNA-seq to profile angiogenic pathways (e.g., HIF-1α, NF-κB).
Apply machine learning (e.g., LASSO regression) to prioritize biomarkers predictive of resistance. Validate findings in PDX models .
Methodological Best Practices
Q. What criteria should guide the selection of preclinical models for this compound toxicity studies?
- Methodological Approach :
- Prioritize in vitro assays with human pluripotent stem cells to assess developmental toxicity.
- Use zebrafish embryos for high-throughput screening of teratogenicity.
- Validate findings in non-human primates due to species-specific metabolic pathways .
Q. How to design adaptive clinical trials for this compound combination therapies?
- Methodological Approach :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
